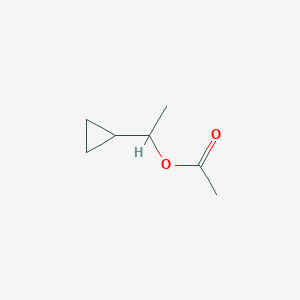

1-Cyclopropylethanol acetate

Description

Historical Context and Evolution of Cyclopropane (B1198618) Chemistry

The field of cyclopropane chemistry began in 1881 with the discovery of the parent compound, cyclopropane, by August Freund. wikipedia.org In his initial publication, Freund correctly proposed the triangular structure of the molecule, which he synthesized by treating 1,3-dibromopropane (B121459) with sodium in an intramolecular Wurtz reaction. wikipedia.org This synthesis was later improved in 1887 by Gustavson, who utilized zinc instead of sodium. wikipedia.org Shortly after Freund's discovery, William Henry Perkin Jr. synthesized the first functionalized cyclopropane derivative, diethyl cyclopropanedicarboxylate, in 1884. wiley-vch.de This work was conducted in the laboratory of Adolf von Baeyer, who subsequently formulated his influential concept of ring strain to explain the unique properties of such cyclic compounds. wiley-vch.de

For many years, cyclopropanes were largely considered chemical oddities and laboratory curiosities. wiley-vch.de Their synthetic potential remained underexplored until the 1960s and 1970s, when they began to be recognized as versatile building blocks in organic synthesis. wiley-vch.deresearchgate.net This shift was driven by the development of more efficient synthetic methods, particularly those involving carbenes and carbenoids. wiley-vch.de A landmark advancement was the Simmons-Smith cyclopropanation reaction, reported in 1958 by Howard Ensign Simmons Jr. and Ronald D. Smith, which provided a general method for converting alkenes into cyclopropanes. thermofisher.com The contributions of chemists like Dieter Seebach, who highlighted the "cyclopropane trick" in reactivity umpolung, and Armin de Meijere further cemented the role of cyclopropanes in synthetic strategies. wiley-vch.de It was not until 1929 that cyclopropane found a commercial application when its anesthetic properties were discovered, leading to industrial production for clinical use by 1936. wikipedia.org

Structural Features and Chemical Reactivity of Cyclopropyl (B3062369) Moieties

Cyclopropane is the smallest cycloalkane, with a molecular formula of (CH₂)₃, consisting of three methylene (B1212753) groups linked in a triangular arrangement. wikipedia.org This geometry forces the carbon-carbon bond angles to be 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This deviation results in substantial ring strain, estimated to be around 115 kJ/mol. wikipedia.orgrsc.org The bonding in cyclopropane is often described by the Coulson-Moffitt model, which involves "bent" or "banana" bonds, where the electron density is concentrated outside the direct line between the carbon nuclei. unimi.it This strained bonding imparts significant "pi-character" to the C-C bonds, making the cyclopropane ring behave chemically more like a carbon-carbon double bond than a typical alkane. researchgate.netmdpi.com

The high ring strain is the primary driver of the cyclopropyl group's reactivity, making it susceptible to a variety of ring-opening reactions. rsc.orgunimi.it These transformations relieve the inherent strain and allow for the formation of diverse functionalized products. rsc.org A classic example is the thermal rearrangement of vinylcyclopropane (B126155) to cyclopentene (B43876). rsc.orgacs.org The reactivity can be further tuned by substituents. Donor-acceptor (D-A) cyclopropanes, which have vicinal electron-donating and electron-withdrawing groups, are particularly activated for strain-driven ring cleavage. researchgate.net

In modern medicinal chemistry, the cyclopropyl moiety is a valuable design element. iris-biotech.deresearchgate.net Its rigid structure can introduce conformational constraints, helping to lock a molecule into its bioactive conformation. unimi.itiris-biotech.de The replacement of other alkyl groups, such as isopropyl, with a cyclopropyl group can improve metabolic stability, reduce lipophilicity, and fix the configuration of adjacent bonds, thereby fine-tuning a drug's pharmacological profile. iris-biotech.dehyphadiscovery.com

Overview of the Academic Significance of 1-Cyclopropylethanol (B1359789) Acetate (B1210297) as a Precursor and Substrate

1-Cyclopropylethanol acetate is an ester derived from 1-cyclopropylethanol. The precursor alcohol, 1-cyclopropylethanol, can be synthesized via the reduction of methyl cyclopropyl ketone using reagents like lithium aluminum hydride. acs.org The academic significance of this compound lies primarily in its use as a substrate for studying thermal rearrangement reactions, where it serves as a precursor to other synthetically useful compounds. acs.orgresearchgate.net

The pyrolysis of this compound has been shown to yield a mixture of products, demonstrating its utility in generating unsaturated and cyclic molecules. acs.orgresearchgate.net The primary product of this thermal decomposition is cyclopentene, formed through a rearrangement mechanism. acs.orgresearchgate.net In addition to the major product, smaller quantities of vinylcyclopropane and 1,4-pentadiene (B1346968) are also produced. acs.orgresearchgate.net The formation of vinylcyclopropane is particularly notable, as this compound is a valuable monomer and an important intermediate in organic synthesis. acs.org These transformations highlight the role of this compound as a convenient precursor for accessing compounds that are otherwise more complex to synthesize directly. The reaction provides a clear example of how the strained cyclopropyl group can direct the course of a thermal reaction.

Research Findings: Pyrolysis Products of this compound acs.orgresearchgate.net

| Product | Relative Amount |

| Cyclopentene | Major |

| Vinylcyclopropane | Minor |

| 1,4-Pentadiene | Minor |

Structure

3D Structure

Properties

CAS No. |

7515-52-8 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1-cyclopropylethyl acetate |

InChI |

InChI=1S/C7H12O2/c1-5(7-3-4-7)9-6(2)8/h5,7H,3-4H2,1-2H3 |

InChI Key |

OEPFIQXSGUOAJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)OC(=O)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Cyclopropylethanol Acetate

Synthesis of 1-Cyclopropylethanol (B1359789) Precursors

The primary precursor for 1-cyclopropylethanol acetate (B1210297) is 1-cyclopropylethanol. Its synthesis is most commonly achieved through the reduction of cyclopropyl (B3062369) methyl ketone, though alternative routes have also been explored.

Reduction Pathways of Cyclopropyl Methyl Ketone

The reduction of cyclopropyl methyl ketone (also known as 1-cyclopropylethanone) to 1-cyclopropylethanol can be accomplished through several chemical and enzymatic methods. These methods vary in their efficiency, selectivity, and environmental impact.

One of the most straightforward methods is catalytic hydrogenation . This process typically involves reacting cyclopropyl methyl ketone with hydrogen gas in the presence of a metal catalyst. For instance, using chiral catalysts like Ruthenium-BINAP complexes can achieve high enantioselectivity, producing the (S)-enantiomer with 88–92% enantiomeric excess (ee) under 50 bar of H₂ at 25°C. The reaction is usually carried out in a solvent such as methanol (B129727) with the addition of a base like triethylamine.

Another common approach is the use of metal hydride reducing agents . Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. These reactions are typically performed in alcoholic solvents for NaBH₄ and ethereal solvents for LiAlH₄.

Enzymatic reduction offers a highly selective and environmentally friendly alternative. Alcohol dehydrogenases (ADHs) from organisms like Lactobacillus brevis can catalyze the enantioselective reduction of cyclopropyl methyl ketone to (S)-1-cyclopropylethanol with over 99% ee. These reactions often employ a cofactor regeneration system, such as using glucose dehydrogenase to recycle NADPH.

| Reduction Method | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Catalytic Hydrogenation | (S)-BINAP-RuCl₂ | Methanol | 25 | 85-90 | 88-92 (S) |

| Enzymatic Reduction | ADH (Lactobacillus brevis) | - | 30 | 78 | >99 (S) |

Alternative Synthetic Routes to 1-Cyclopropylethanol

Besides the reduction of cyclopropyl methyl ketone, other synthetic pathways to 1-cyclopropylethanol exist. One such method involves the Grignard reaction . This approach utilizes the reaction of cyclopropylmagnesium bromide with acetaldehyde, followed by an acidic workup to yield 1-cyclopropylethanol. smolecule.com

Another documented route starts from cyclopropanecarbaldehyde. google.com This process involves a series of reactions, including solvolysis of a 3-cyclopropyl-2,3-epoxy-propionic acid ester in the presence of a base, followed by acid treatment to form cyclopropylacetaldehyde, which is then reduced to 2-cyclopropylethanol. google.com While this produces an isomer of the desired compound, modifications to the starting materials or reaction sequence could potentially lead to 1-cyclopropylethanol.

A less common method involves the reaction of lithium cyclopropylate with ethylene (B1197577) oxide . google.com However, this method is often associated with the use of potentially explosive reagents like diazomethane (B1218177) in related syntheses. google.com

Esterification Methods for 1-Cyclopropylethanol Acetate Synthesis

Once 1-cyclopropylethanol is obtained, the subsequent step is its conversion to this compound through esterification. This can be achieved using both traditional and more modern synthetic techniques.

Conventional Acetylation Techniques

The most common method for acetylating alcohols is the reaction with acetic anhydride (B1165640) or acetyl chloride . mdpi.com These reactions are often catalyzed by either an acid or a base.

Acid-catalyzed acetylation can be performed using protic acids like sulfuric acid or Lewis acids such as scandium(III) triflate, indium(III) triflate, and zinc triflate. researchgate.netcdnsciencepub.com The use of solid acid catalysts like SBA-15–Ph–Pr–SO₃H has also been reported, offering the advantage of being recyclable and environmentally benign. cdnsciencepub.com

Base-catalyzed acetylation typically employs bases like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Anhydrous sodium acetate has also been used as a mild and inexpensive catalyst for the acetylation of alcohols with acetic anhydride under solvent-free conditions. researchgate.net

A simple and efficient approach involves the direct reaction of the alcohol with acetic anhydride without any catalyst or solvent, which can provide high yields of the acetylated product in a short time. mdpi.com

| Acetylation Method | Acetylating Agent | Catalyst | Conditions |

| Acid-Catalyzed | Acetic Anhydride | Sulfuric Acid | Room Temperature |

| Base-Catalyzed | Acetic Anhydride | Pyridine/DMAP | Room Temperature |

| Catalyst-Free | Acetic Anhydride | None | Moderate Temperature |

| Solid Acid Catalyst | Acetic Anhydride | SBA-15–Ph–Pr–SO₃H | Room Temperature, Solvent-Free |

| Mild Base Catalyst | Acetic Anhydride | Sodium Acetate | Room Temperature, Solvent-Free |

Novel Synthetic Approaches to the Acetate

More recent developments in acetylation methodology focus on milder reaction conditions and improved catalyst efficiency. The use of silver triflate (AgOTf) as a catalyst for the acetylation of alcohols with acetic anhydride has been shown to be highly effective, proceeding under mild, solvent-free conditions with high yields. organic-chemistry.org

Another innovative approach involves the pyrolysis of 1-cyclopropylethyl S-methyl xanthate . researchgate.netresearchgate.net This thermal decomposition reaction yields vinylcyclopropane (B126155) and, as a byproduct, 1-cyclopropylethyl acetate through a rearrangement mechanism. researchgate.netresearchgate.net

Stereoselective and Enantioselective Synthesis of 1-Cyclopropylethanol and its Acetate

The synthesis of enantiomerically pure 1-cyclopropylethanol and its acetate is of significant interest for applications in asymmetric synthesis.

As mentioned earlier, the asymmetric reduction of cyclopropyl methyl ketone is a primary strategy for obtaining enantiomerically enriched 1-cyclopropylethanol. researchgate.net Both chiral catalytic hydrogenation and enzymatic reduction have demonstrated high levels of enantioselectivity.

Another powerful technique is enzymatic kinetic resolution . Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can be used to selectively acetylate one enantiomer of racemic 1-cyclopropylethanol, leaving the other enantiomer unreacted. For example, using vinyl acetate as the acetyl donor, lipase-catalyzed acetylation can achieve 98% ee for the remaining (1S)-enantiomer of the alcohol at 50% conversion.

The development of biocatalytic methods for the asymmetric cyclopropanation of vinyl esters using engineered enzymes represents a novel strategy for the stereoselective synthesis of cyclopropanol (B106826) derivatives, which could potentially be adapted for the synthesis of chiral 1-cyclopropylethanol precursors. nih.gov

| Stereoselective Method | Substrate | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) (%) |

| Asymmetric Hydrogenation | Cyclopropyl methyl ketone | (S)-BINAP-RuCl₂ | (S)-1-Cyclopropylethanol | 88-92 |

| Enzymatic Reduction | Cyclopropyl methyl ketone | ADH (Lactobacillus brevis) | (S)-1-Cyclopropylethanol | >99 |

| Enzymatic Kinetic Resolution | Racemic 1-Cyclopropylethanol | Candida antarctica lipase B (CAL-B) | (R)-1-Cyclopropylethanol acetate & (S)-1-Cyclopropylethanol | 98 (for remaining alcohol) |

Chiral Catalyst Applications

Asymmetric catalysis is a powerful method for synthesizing enantiomerically pure compounds, where a single molecule of a chiral catalyst can generate millions of chiral product molecules. csic.es These reactions function by creating a chiral environment, or "chiral pocket," around a prochiral substrate, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. csic.es Chiral catalysts are typically metal complexes featuring chiral ligands. libretexts.org

In the context of synthesizing 1-cyclopropylethanol, the primary catalytic strategy is the asymmetric reduction of the prochiral precursor, cyclopropyl methyl ketone. Chiral catalysts based on metals like rhodium, ruthenium, and iridium, complexed with chiral phosphine (B1218219) or diamine ligands, are effective for this type of transformation.

Another key strategy is the enantioselective cyclopropanation of alkenes. unimi.it Chiral rhodium and copper catalysts are well-studied for the cyclopropanation of olefins with diazo compounds. csic.esunimi.it For instance, dirhodium complexes with chiral carboxylate ligands can effectively catalyze the reaction of diazoacetates with alkenes to produce chiral cyclopropane (B1198618) derivatives. organic-chemistry.org

Table 1: Examples of Chiral Catalyst Applications in Related Syntheses

| Catalyst Type | Reaction Type | Substrate Example | Key Feature |

|---|---|---|---|

| Chiral Rhodium (III) Complex | Diastereoselective Cyclopropanation | Allylic Alcohols & N-enoxyphthalimides | Creates substituted cyclopropyl-ketones, precursors to substituted cyclopropylethanols. organic-chemistry.org |

| Chiral Bis(oxazoline)-Copper (Box-Cu) | Asymmetric Cyclopropanation | Alkenes & Diazoesters | A well-studied system sensitive to various environmental factors, allowing for fine-tuning of enantioselectivity. csic.es |

| Chiral Phosphine-Metal Complexes | Asymmetric Hydrogenation | Prochiral ketones | A landmark method for producing single-enantiomer products, such as in the L-DOPA synthesis. libretexts.org |

Biocatalytic Approaches in Asymmetric Synthesis

Biocatalysis has emerged as a compelling alternative to traditional chemical methods, offering high enantioselectivity under mild, environmentally friendly conditions. magtech.com.cn For the synthesis of chiral alcohols like 1-cyclopropylethanol, enzymes such as oxidoreductases (e.g., dehydrogenases) and hydrolases (e.g., lipases) are particularly valuable. researchgate.netbris.ac.uk

Two primary biocatalytic strategies are employed:

Asymmetric Bioreduction: This involves the reduction of a prochiral ketone (cyclopropyl methyl ketone) to a single enantiomer of the corresponding alcohol (1-cyclopropylethanol). This is often accomplished using whole microbial cells (e.g., yeast or bacteria) or isolated oxidoreductase enzymes, which show remarkable selectivity. magtech.com.cn

Kinetic Resolution: This method starts with a racemic mixture of 1-cyclopropylethanol or its acetate. A hydrolase enzyme, typically a lipase, is used to selectively acylate one enantiomer of the alcohol or hydrolyze one enantiomer of the acetate. bris.ac.uk This process results in the separation of the two enantiomers, as one is consumed faster than the other, leaving the unreacted, slower-reacting enantiomer in high purity. libretexts.org

The effectiveness of these biocatalytic transformations has led to their adoption in both academic and industrial settings for producing chiral intermediates. bris.ac.uk

Table 2: Overview of Biocatalytic Strategies for Chiral Alcohol Synthesis

| Strategy | Enzyme Class | Substrate | Product | Principle |

|---|---|---|---|---|

| Asymmetric Reduction | Oxidoreductases / Dehydrogenases | Prochiral Ketone | Enantiopure Alcohol | The enzyme selectively adds hydrogen to one face of the ketone. magtech.com.cn |

| Kinetic Resolution (KR) | Hydrolases / Lipases | Racemic Alcohol + Acyl Donor | Enantiopure Alcohol + Enantiopure Ester | One enantiomer of the alcohol is selectively acylated, leaving the other behind. bris.ac.uk |

Diastereoselective Control in this compound Synthesis

Diastereoselective control is crucial when a molecule has or will have multiple stereocenters. While 1-cyclopropylethanol itself has only one chiral center, synthetic routes targeting more complex, substituted analogues rely on controlling diastereoselectivity. This control can be exerted during the formation of the cyclopropane ring or during the modification of a side chain.

A key method involves the rhodium(III)-catalyzed diastereoselective cyclopropanation of substrates like allylic alcohols with N-enoxyphthalimides to yield substituted cyclopropyl-ketones. organic-chemistry.org In these reactions, the existing stereocenter in the allylic alcohol directs the approach of the reagent, leading to the preferential formation of one diastereomer.

Substrate-controlled diastereoselectivity is also a powerful tool. For example, in a complex synthesis involving a cyclopropyl group, a Co-catalyzed Mukaiyama hydration was used to create a crucial alcohol stereocenter with excellent diastereoselectivity (dr > 20:1). nih.govnih.gov The stereochemical outcome was dictated by the existing structure of the substrate molecule. Such methods are fundamental for constructing complex molecules that contain the 1-cyclopropylethanol structural motif.

Table 3: Examples of Diastereoselective Methodologies

| Reaction | Catalyst/Reagent | Substrate Type | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Mukaiyama Hydration | Co(acac)₂ / PhSiH₃ | Δ¹,⁴,¹⁶-triene-3,20-dione | > 20:1 | nih.govnih.gov |

| [2+1] Annulation | Rh(III)-catalyst | Allylic Alcohols | High diastereoselectivity | organic-chemistry.org |

Resolution Techniques for Enantiomer Separation

When a synthesis produces a racemic mixture (a 50:50 mix of both enantiomers), a resolution process is required to separate them. dalalinstitute.com Since enantiomers have identical physical properties like boiling point and solubility, standard separation techniques are ineffective. chemistrysteps.com Resolution requires introducing a chiral element to the system. mdpi.com

Common resolution techniques applicable to 1-cyclopropylethanol include:

Chemical Resolution: This classic method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. chemistrysteps.comlibretexts.org For an alcohol, this can be done by first reacting it with a cyclic anhydride (e.g., phthalic anhydride) to form a half-ester with a carboxylic acid group. libretexts.orglibretexts.org This acidic mixture is then treated with a chiral base (like brucine (B1667951) or a chiral amine) to form diastereomeric salts. libretexts.orglibretexts.org Because diastereomers have different physical properties, they can be separated by methods like fractional crystallization. chemistrysteps.com Afterward, the separated diastereomers are converted back to the pure enantiomers of the alcohol. chemistrysteps.com

Chromatographic Separation: Enantiomers can be separated using chromatography by employing a chiral stationary phase (CSP). dalalinstitute.commdpi.com The CSP creates a chiral environment within the column, causing one enantiomer to interact more strongly and thus move more slowly through the column than the other, allowing for their separation. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common platforms for this technique. mdpi.com

Enzymatic Kinetic Resolution: As discussed in the biocatalysis section, this method uses an enzyme to selectively react with one enantiomer in the racemic mixture, allowing the unreacted enantiomer to be isolated in high purity. bris.ac.uklibretexts.org This is a widely used and efficient method for resolving chiral alcohols and their esters.

Table 4: Comparison of Resolution Techniques for Enantiomers

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chemical Resolution | Formation of separable diastereomers using a chiral resolving agent. chemistrysteps.comlibretexts.org | Well-established, can be used on a large scale. | Requires stoichiometric amounts of a pure resolving agent; maximum theoretical yield is 50% for one enantiomer without a recycling process. dalalinstitute.com |

| Chiral Chromatography | Differential interaction with a chiral stationary phase (CSP). mdpi.com | Direct separation, high purity achievable, applicable to small quantities. | Can be expensive, may not be suitable for large-scale industrial separation. |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction of one enantiomer. bris.ac.uklibretexts.org | High selectivity, mild reaction conditions, environmentally friendly. | Maximum theoretical yield is 50% for one enantiomer; enzyme may have limited substrate scope or stability. |

Advanced Reaction Chemistry and Mechanistic Investigations of 1 Cyclopropylethanol Acetate

Thermal Decomposition and Pyrolysis Reactions of 1-Cyclopropylethanol (B1359789) Acetate (B1210297)

The pyrolysis of esters is a classic method for the synthesis of alkenes through a syn-elimination pathway. When subjected to high temperatures, 1-cyclopropylethanol acetate undergoes decomposition, leading to the formation of key unsaturated products.

Formation of Vinylcyclopropane (B126155) and Dienic Products

The primary reaction during the gas-phase pyrolysis of this compound is the elimination of acetic acid to yield vinylcyclopropane. This reaction is analogous to other ester pyrolyses, which typically proceed through a concerted, intramolecular mechanism. The high temperatures required for this process (often in the range of 400-500 °C) can also induce subsequent rearrangements of the initially formed vinylcyclopropane. Under these conditions, vinylcyclopropane can isomerize to form various dienic products, such as cyclopentene (B43876), through the well-known vinylcyclopropane-cyclopentene rearrangement.

| Reactant | Reaction Type | Primary Product | Secondary Product(s) | Typical Conditions |

| This compound | Pyrolysis (Ei) | Vinylcyclopropane | Cyclopentene, other dienes | High Temperature (gas phase) |

Mechanistic Pathways of Thermal Rearrangements: Radical and Concerted Models

The initial pyrolysis of this compound to vinylcyclopropane is generally accepted to proceed via a concerted, six-membered cyclic transition state (Ei mechanism). This pericyclic reaction pathway is supported by kinetic data from analogous systems.

However, the subsequent thermal isomerization of the vinylcyclopropane product is mechanistically complex. For decades, a central debate has revolved around whether this rearrangement occurs through a concerted, pericyclic pathway governed by orbital symmetry rules or a stepwise process involving diradical intermediates. wikipedia.orgrsc.org

Concerted Model: This model proposes a Woodward-Hoffmann allowed sigmatropic shift. Computational studies have identified a transition structure for a concerted pathway. acs.org This path involves the breaking of a carbon-carbon bond in the cyclopropane (B1198618) ring while the new bond forming the cyclopentene ring begins to form. acs.org

Radical Model: This model suggests that the initial step is the homolytic cleavage of the weakest bond in the cyclopropane ring, forming a diradical intermediate. This intermediate can then cyclize to form the cyclopentene product. The formation of multiple stereoisomeric products in some vinylcyclopropane rearrangements supports a stepwise mechanism that could involve such diradical species. wikipedia.orgacs.org

Experimental evidence, including kinetic data and stereochemical outcomes, suggests that both mechanisms may be operative, with the predominant pathway depending on the specific substrate and reaction conditions. wikipedia.org The activation energy for the parent vinylcyclopropane rearrangement is approximately 50 kcal/mol, which is consistent with the formation of a diradical intermediate. wikipedia.orgacs.org

Acid-Catalyzed Transformations and Rearrangements of 1-Cyclopropylethanol

In the presence of acid, 1-cyclopropylethanol, the parent alcohol of the acetate, undergoes transformations dominated by the formation and subsequent reactions of carbocation intermediates. The cyclopropyl (B3062369) group plays a crucial role in stabilizing these intermediates.

Dehydration to Vinylcyclopropane

Treatment of 1-cyclopropylethanol with an acid catalyst (e.g., sulfuric acid) leads to its dehydration. The reaction proceeds via protonation of the hydroxyl group, converting it into a good leaving group (water). Loss of water generates the 1-cyclopropylethyl cation. Subsequent elimination of a proton from the adjacent methyl group yields vinylcyclopropane as the major product. This is a standard acid-catalyzed elimination reaction (E1 mechanism).

Ionic Pathways and Carbocation Intermediates in Cyclopropyl Systems

The chemistry of cyclopropylcarbinyl systems is characterized by the remarkable stability of the corresponding carbocations and their propensity to undergo rapid rearrangements. beilstein-journals.org The 1-cyclopropylethyl cation formed during the dehydration of 1-cyclopropylethanol is a secondary carbocation, but it derives significant stabilization from the adjacent cyclopropyl group. This stabilization arises from the favorable overlap of the vacant p-orbital of the carbocation with the high p-character C-C bonds of the cyclopropane ring (Walsh orbitals).

This electronic interaction leads to a delocalization of the positive charge and can result in a series of equilibria between different cationic structures, including cyclopropylcarbinyl, cyclobutyl, and homoallylic cations. beilstein-journals.org While the primary fate of the 1-cyclopropylethyl cation under simple dehydration conditions is deprotonation to vinylcyclopropane, other reaction pathways are possible depending on the conditions and the presence of nucleophiles. These pathways can lead to ring-opened products or other rearranged structures, reflecting the complex potential energy surface of these carbocation intermediates.

| Cation Type | Key Feature | Potential Fate |

| Cyclopropylcarbinyl Cation | Stabilized by adjacent cyclopropyl ring | Deprotonation, Rearrangement |

| Cyclobutyl Cation | Formed via rearrangement of cyclopropylcarbinyl | Nucleophilic attack, Elimination |

| Homoallylic Cation | Ring-opened, stabilized by π-system | Nucleophilic attack |

Vinylcyclopropane-Cyclopentene Rearrangement

The vinylcyclopropane-cyclopentene rearrangement is a synthetically valuable and mechanistically significant thermal isomerization. organicreactions.org This ring expansion reaction converts vinylcyclopropane, the product of the pyrolysis of this compound, into a cyclopentene derivative. First discovered in 1959, this transformation has been the subject of extensive study. wikipedia.orgorganicreactions.org

The reaction typically requires high temperatures, consistent with a high activation energy barrier. As discussed previously (Section 3.1.2), the mechanism is complex and exhibits features of both stepwise and concerted pathways. acs.org

Evidence for Stepwise/Diradical Mechanism: The observation of stereochemical scrambling in some systems points to an intermediate with some rotational freedom, such as a diradical. acs.org

Evidence for Concerted Mechanism: Kinetic studies and the preference for certain stereochemical outcomes (e.g., the suprafacial-inversion product) are consistent with an orbital-symmetry-controlled, concerted pericyclic process. acs.org

Computational studies have mapped out the potential energy surface, showing a transition structure for the concerted pathway that is diradical in nature. acs.org The activation energy calculated for this pathway corresponds well with experimental values. acs.org The rearrangement is a powerful tool in organic synthesis for the construction of five-membered rings, which are common motifs in natural products. wikipedia.org

Mechanistic Interpretations: Diradical versus Pericyclic Processes

The thermal rearrangement of vinylcyclopropanes to cyclopentenes is a well-studied reaction that can proceed through two primary mechanistic pathways: a concerted, pericyclic process or a stepwise, diradical mechanism. The operative mechanism is highly dependent on the substitution pattern of the vinylcyclopropane. wikipedia.org

Pericyclic Mechanism: This pathway is governed by the Woodward-Hoffmann rules for the conservation of orbital symmetry. It is a concerted process where bond breaking and bond making occur simultaneously in a single transition state. For a vinylcyclopropane, this would involve a wikipedia.orgnih.gov-sigmatropic rearrangement. The stereochemistry of the product is highly dependent on the stereochemistry of the starting material. Specifically, trans-vinylcyclopropanes tend to favor the symmetry-allowed pathways, suggesting a more concerted mechanism. wikipedia.org

Diradical Mechanism: In this stepwise pathway, the weakest bond in the cyclopropane ring homolytically cleaves to form a diradical intermediate. This intermediate can then undergo conformational changes before ring-closing to form the cyclopentene product. This pathway is generally favored for cis-vinylcyclopropanes, as it can lead to the formation of symmetry-forbidden products that are not readily accessible through a concerted process. wikipedia.org The stability of the potential diradical intermediate plays a crucial role; substituents that can stabilize a radical will lower the activation energy for this pathway. wikipedia.org

Computational studies have shown that for many substituted vinylcyclopropanes, the reaction surface is complex, with structures that are essentially diradical in character. nih.gov Higher energy diradical species can lead to scrambling of stereochemistry, further complicating the mechanistic picture. nih.gov The competition between these pathways is a subject of ongoing research, with the product distribution often indicating that both mechanisms may be operative. wikipedia.org

Scope and Limitations in Ring Expansion Reactions of Vinylcyclopropanes

The synthetic utility of the vinylcyclopropane-cyclopentene rearrangement is significant for the construction of five-membered rings, which are common motifs in natural products. However, the scope of this reaction is subject to several limitations, primarily influenced by the substitution pattern on both the cyclopropane ring and the vinyl group.

Substituents that can stabilize the diradical intermediate, such as phenyl or vinyl groups, can lower the activation energy of the rearrangement, allowing the reaction to proceed at lower temperatures. wikipedia.org Conversely, the presence of certain functional groups can lead to side reactions or inhibit the desired rearrangement. The stereochemistry of the substituents also plays a critical role in determining the feasibility and outcome of the reaction. For instance, bulky substituents may sterically hinder the necessary conformational changes for either the pericyclic or diradical pathway.

Ring Opening and Annulation Reactions of Cyclopropyl Moieties

The inherent ring strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions under various conditions. These reactions can be strategically employed for the introduction of new functional groups and the construction of larger ring systems.

Chemoselective Ring Cleavage Strategies

The selective cleavage of one of the C-C bonds in the cyclopropane ring of a molecule like this compound, while leaving other functional groups intact, is a significant synthetic challenge. The presence of the acetate group, which can act as a leaving group upon protonation or coordination to a Lewis acid, can influence the regioselectivity of the ring opening.

In the presence of a Brønsted or Lewis acid, the oxygen of the acetate group can be activated, facilitating the departure of the acetate and the formation of a cyclopropylcarbinyl cation. This cation is known to be unstable and can rapidly rearrange through ring opening to form a more stable homoallylic cation. The regioselectivity of this ring opening is dictated by the substitution pattern on the cyclopropane ring and the stability of the resulting carbocation. For donor-acceptor cyclopropanes, nucleophilic ring opening can be achieved under mild, Brønsted acid-catalyzed conditions. acs.org

Transition metal catalysis offers another powerful tool for the chemoselective cleavage of cyclopropane rings. chemrxiv.org Metals such as palladium, rhodium, and nickel can insert into a C-C bond of the cyclopropane, forming a metallacyclobutane intermediate. This intermediate can then undergo further reactions, such as reductive elimination or reaction with another substrate, to yield a variety of ring-opened products. The choice of metal, ligands, and reaction conditions can be tuned to control the selectivity of the cleavage.

Functionalization via Cyclopropyl Ring Opening

The ring opening of the cyclopropyl moiety in this compound can be coupled with the introduction of new functional groups to generate diverse molecular architectures. For instance, the homoallylic cation generated from acid-catalyzed ring opening can be trapped by a variety of nucleophiles, such as water, alcohols, or carbon nucleophiles, to introduce new functionality at the terminus of the newly formed carbon chain.

Annulation reactions, where a new ring is fused onto the existing molecular framework, represent a powerful application of cyclopropyl ring opening. In the context of this compound, a transition metal-catalyzed process could potentially be designed where the initial ring opening is followed by an intramolecular cyclization or a cycloaddition with an external partner. nih.gov Such strategies can provide rapid access to complex polycyclic systems from relatively simple starting materials. escholarship.org The development of these catalytic annulation reactions is a vibrant area of modern synthetic chemistry. rsc.org

Derivatization and Functional Group Interconversions of this compound

Beyond ring expansion and ring opening, this compound can serve as a precursor for other valuable chemical entities through functional group interconversions.

Synthesis of Cyclopropylacetylene (B33242) from Related Precursors

Cyclopropylacetylene is a valuable building block in organic synthesis, notably in the preparation of certain pharmaceuticals. wikipedia.org While there are several established routes to this compound, a potential pathway from 1-cyclopropylethanol, the precursor to this compound, can be envisioned through a sequence of elimination and subsequent functional group manipulation.

One plausible, albeit not explicitly documented for this specific substrate, synthetic strategy would involve the following steps:

Dehydration: The acid-catalyzed dehydration of 1-cyclopropylethanol would yield vinylcyclopropane.

Halogenation: The resulting vinylcyclopropane could then be subjected to halogenation, for instance, with bromine, to afford a 1,2-dihaloethylcyclopropane derivative.

Double Dehydrohalogenation: Treatment of the dihalide with a strong base, such as sodium amide or potassium tert-butoxide, would then effect a double elimination of hydrogen halide to furnish the desired cyclopropylacetylene. orgsyn.org

This proposed sequence is analogous to known methods for the preparation of alkynes from alkenes. Other established syntheses of cyclopropylacetylene typically start from precursors like cyclopropyl methyl ketone or cyclopropane carboxaldehyde. wikipedia.orggoogle.com

| Precursor Compound | Reagents | Product |

| Cyclopropyl methyl ketone | 1. PCl₅ 2. Strong Base (e.g., KOBut) | Cyclopropylacetylene |

| Cyclopropane carboxaldehyde | 1. Malonic acid 2. Halogenating agent 3. Strong Base | Cyclopropylacetylene |

| 5-Chloro-1-pentyne | n-Butyllithium | Cyclopropylacetylene |

Preparation of Cyclopropyl-Substituted Ethers as Protecting Groups

The 1-cyclopropylethyl (CPE) ether has been investigated as a viable acid-labile protecting group for hydroxyl functionalities, particularly in the complex context of carbohydrate synthesis. The stability of the secondary 1-cyclopropylethyl cation, which is greater than that of the primary cyclopropylmethyl (CPM) cation, makes the corresponding CPE ether an attractive alternative to the CPM protecting group. tandfonline.com

One notable method for the introduction of the CPE protecting group involves the Lewis acid-catalyzed etherification of a free hydroxyl group with (R,S)-1-cyclopropylethyl trichloroacetimidate. tandfonline.com This approach has been successfully applied in the synthesis of carbohydrate molecules. tandfonline.com

An alternative strategy for generating a 1-cyclopropylethyl ether involves the regioselective ring-opening of a 4,6-O-cyclopropylmethylidene (CPMD) acetal (B89532). tandfonline.com For instance, the reaction of methyl 2,3-di-O-benzyl-4,6-O-cyclopropylmethylidene-α-D-glucopyranoside with trimethylaluminum (B3029685) (Me₃Al) in toluene (B28343) leads to the formation of the C4-O-(1-cyclopropylethyl) ether and a free C6 hydroxyl group. This transformation proceeds through a proposed mechanism involving the coordination of the Lewis acid to the acetal oxygens, followed by nucleophilic attack by the methyl group from trimethylaluminum.

The utility of the CPE group is demonstrated by its selective cleavage under mild acidic conditions. For example, the CPE ether can be removed using 10% trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂) at room temperature, regenerating the free hydroxyl group in high yield. tandfonline.com This orthogonality allows for selective deprotection and subsequent glycosylation at the liberated position. tandfonline.com

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 2,3-di-O-benzyl-4,6-O-cyclopropylmethylidene-α-D-glucopyranoside | Trimethylaluminum (2 M in toluene) | Toluene, 0 °C to rt, 4 h | Methyl 2,3-di-O-benzyl-4-O-(1-cyclopropylethyl)-α-D-glucopyranoside | Not specified in abstract | tandfonline.com |

Other Selective Functionalizations and Transformations

Beyond its role in forming protecting groups, 1-cyclopropylethanol and its derivatives can undergo a variety of other selective transformations. These reactions leverage the unique reactivity of the cyclopropane ring and the adjacent functional groups.

As an ester, this compound is susceptible to typical ester reactions such as hydrolysis and transesterification in the presence of acids or bases. evitachem.com

A more complex transformation is the ring-opening/annulation reaction of 1-cyclopropyl-1-phenylethanol (B1583672), a related cyclopropyl alcohol. rsc.org This reaction provides a concise method for synthesizing thiophene (B33073) aldehydes through C–S bond formation. When 1-cyclopropyl-1-phenylethanol is treated with potassium sulfide (B99878) (K₂S) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, it undergoes a cascade reaction to yield 5-phenylthiophene-2-carbaldehyde. rsc.org The optimal conditions for this transformation were identified through screening various sulfur sources, with potassium sulfide proving to be the most effective. rsc.org

| Starting Material | Sulfur Source | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Cyclopropyl-1-phenylethanol | K₂S | DMSO | 120 °C | 8 h | 41% | rsc.org |

Sophisticated Spectroscopic Characterization and Analytical Techniques for 1 Cyclopropylethanol Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural determination of 1-cyclopropylethanol (B1359789) acetate (B1210297), offering unambiguous information about its carbon-hydrogen framework.

The ¹H NMR spectrum of 1-cyclopropylethanol acetate is distinguished by the characteristic signals of the cyclopropyl (B3062369) group. The three-membered ring's unique electronic structure generates a diamagnetic ring current. researchgate.net This phenomenon, often described as σ-aromaticity, creates a shielding region above and below the plane of the ring, causing the protons attached to the cyclopropane (B1198618) ring to resonate at an unusually high field (low ppm value), typically between 0 and 1 ppm. acs.orgresearchgate.net This upfield shift is a hallmark of the cyclopropyl moiety. researchgate.netdtic.mil

The protons of the cyclopropane ring in this compound form a complex spin system. The methine proton of the cyclopropyl group (CH-CH(OAc)CH₃) and the two pairs of non-equivalent methylene (B1212753) protons (CH₂) will exhibit intricate splitting patterns due to both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions. dtic.mil The vicinal coupling constants are stereochemically dependent, with cis-couplings typically being larger than trans-couplings.

The ethoxy portion of the molecule gives rise to more conventional signals. The methine proton (CH-OAc) is significantly deshielded by the adjacent acetate group, appearing as a multiplet further downfield. The methyl protons (CH₃) adjacent to the chiral center appear as a doublet due to coupling with the methine proton. The acetyl methyl group (OCOCH₃) appears as a sharp singlet.

In the ¹³C NMR spectrum, the carbons of the cyclopropane ring also appear at a relatively high field. The methine carbon of the cyclopropyl group is shifted slightly downfield compared to the methylene carbons. The chiral methine carbon (CH-OAc) and the adjacent methyl carbon are readily identifiable, as are the carbonyl and methyl carbons of the acetate group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: Chemical shifts (δ) are predicted based on data for 1-cyclopropylethanol and known substituent effects of the acetate group. Actual values may vary depending on the solvent and experimental conditions.

| Atom | Multiplicity | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Coupling Constants (J) in Hz |

| Cyclopropyl CH₂ | Multiplet | 0.2 - 0.6 | ~5 - 10 | J_gem, J_cis, J_trans |

| Cyclopropyl CH | Multiplet | 0.9 - 1.2 | ~15 - 20 | J_vic |

| CH-OAc | Quartet | 4.8 - 5.1 | ~70 - 75 | J ≈ 6.5 Hz |

| CH-CH₃ | Doublet | 1.2 - 1.4 | ~20 - 25 | J ≈ 6.5 Hz |

| OCOCH₃ | Singlet | ~2.0 | ~21 | N/A |

| OCOCH₃ | N/A | N/A | ~170 | N/A |

To unequivocally assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar coupling between protons. For this compound, it would show correlations between the methine proton of the ethoxy group and both the adjacent methyl protons and the methine proton of the cyclopropyl ring. It would also map the complex network of couplings within the cyclopropane ring itself.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon resonances based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the connectivity of the entire molecule. Key correlations would include the one between the methine proton (CH-OAc) and the carbonyl carbon of the acetate group, and the correlation between the acetyl methyl protons and the same carbonyl carbon, confirming the ester linkage.

Interactive Data Table: Expected Key 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H ↔ ¹H | CH-OAc ↔ CH-CH₃CH-OAc ↔ Cyclopropyl-CHCyclopropyl-CH ↔ Cyclopropyl-CH₂ | Confirms proton-proton adjacencies and coupling networks. |

| HSQC | ¹H ↔ ¹³C (1-bond) | All protons to their directly attached carbons. | Assigns carbon signals based on proton assignments. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | CH-OAc ↔ OCOCH₃OCOCH₃ ↔ OCOCH₃CH-CH₃ ↔ Cyclopropyl-CH | Confirms the ester linkage and overall molecular framework. |

Chiral Chromatography and Stereochemical Analysis

As this compound possesses a stereocenter at the carbinol carbon, it exists as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess) and the absolute configuration of a sample is critical.

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. heraldopenaccess.usphenomenex.com The method utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. csfarmacie.cz

When a racemic mixture of this compound is passed through a column packed with a suitable CSP, the two enantiomers form transient, diastereomeric complexes with the chiral selector. nih.gov Because these diastereomeric complexes have different energies and stabilities, one enantiomer interacts more strongly with the CSP and is retained on the column longer than the other. This results in different retention times for the two enantiomers, allowing for their separation. researchgate.net

The enantiomeric excess is calculated from the relative areas of the two peaks in the resulting chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Commonly used CSPs for separating chiral esters and alcohols include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) or protein-based phases. nih.gov The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier, is optimized to achieve the best resolution.

Derivatization with a chiral agent is a powerful strategy, often used in conjunction with NMR spectroscopy, to determine the absolute configuration of a chiral secondary alcohol like the precursor to this compound. The most widely used method is the Mosher ester analysis. semanticscholar.orgnih.govstackexchange.com

This protocol involves reacting the chiral alcohol (1-cyclopropylethanol) with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form a pair of diastereomeric esters, known as Mosher esters. researchgate.net Because these are diastereomers, they have different physical properties, including distinct NMR spectra. semanticscholar.orgnih.gov

By comparing the ¹H NMR spectra of the (R)-MTPA ester and the (S)-MTPA ester, the absolute configuration of the original alcohol can be assigned. The bulky phenyl group of the MTPA reagent forces a specific conformation of the ester. Protons on one side of the Mosher ester plane (L¹ in the model) are shielded by the phenyl ring and shifted upfield, while protons on the other side (L²) are deshielded and shifted downfield. By calculating the difference in chemical shifts for corresponding protons (Δδ = δS - δR), a consistent pattern of positive and negative values emerges, which directly correlates to the absolute stereochemistry at the carbinol center. stackexchange.comnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound, the electron ionization (EI) mass spectrum would first show a molecular ion (M⁺) peak, which corresponds to the intact molecule's mass. This peak confirms the molecular formula.

The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The fragmentation pattern serves as a molecular fingerprint. For an acetate ester, a very common and often base peak (the most abundant fragment) is the acylium ion, [CH₃CO]⁺, at m/z 43. libretexts.org

Other significant fragmentation pathways for this compound would include:

Loss of the acetoxy group: Cleavage of the C-O bond to generate the [C₅H₉]⁺ carbocation, corresponding to the cyclopropylethyl fragment.

Loss of acetic acid: A rearrangement reaction leading to the elimination of a neutral molecule of acetic acid (CH₃COOH, 60 Da), resulting in a fragment ion of [M-60]⁺.

Alpha-cleavage: Cleavage of the bond between the chiral carbon and the cyclopropyl ring, which is a common pathway for ethers and related compounds. libretexts.orgmiamioh.edu

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 85 | [C₅H₉]⁺ | Loss of •OCOCH₃ |

| 68 | [C₅H₈]⁺ | Loss of CH₃COOH |

| 43 | [CH₃CO]⁺ | Acylium ion (often base peak) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the functional groups present in a compound like this compound. uzh.chmdpi.com These methods probe the vibrational states of molecules. mdpi.com Infrared absorption corresponds to the resonance interaction between the incident radiation and a specific vibrational mode, while the Raman effect involves an inelastic scattering of light. mdpi.com

For this compound, the spectra would be dominated by the characteristic vibrations of the ester functional group and the cyclopropyl moiety. The acetate group gives rise to several distinct and strong absorption bands. The most prominent is the carbonyl (C=O) stretching vibration, which is typically observed in the region of 1735-1750 cm⁻¹ for saturated esters. chem-soc.siresearchgate.net Another key feature of the acetate group is the C-O stretching vibrations, which typically appear as two bands: an asymmetric stretch (C(=O)-O-C) around 1211-1241 cm⁻¹ and a symmetric stretch (O-C-C) at a lower wavenumber. researchgate.net

The cyclopropyl ring also possesses characteristic vibrational modes, although they can be more complex. These include C-H stretching vibrations of the ring's CH₂ groups, typically found just above 3000 cm⁻¹, and various ring deformation or "breathing" modes at lower frequencies.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Acetate (Ester) | C=O Stretch | 1735 - 1750 | FT-IR (Strong), Raman (Weak) |

| Acetate (Ester) | C-O-C Asymmetric Stretch | ~1240 | FT-IR (Strong), Raman |

| Acetate (Ester) | O-C-C Symmetric Stretch | ~1050 | FT-IR, Raman |

| Cyclopropyl | C-H Stretch (ring) | >3000 | FT-IR, Raman |

| Alkyl (Methyl) | C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| Alkyl (Methyl/Methine) | C-H Bend | ~1375, ~1450 | FT-IR, Raman |

| Cyclopropyl | Ring Deformation | Various (fingerprint region) | FT-IR, Raman |

X-ray Diffraction Analysis for Solid-State Structure Determination of Cyclopropyl Derivatives

While single-crystal X-ray diffraction data for this compound is not available in the provided sources, extensive research on other cyclopropane-containing molecules demonstrates the utility of this technique. nih.govresearchgate.net Studies on compounds like 4-cyclopropylacetanilide and 6-cyclopropyl-1,3-diphenylfulvene have provided valuable insights into the geometry and conformational preferences of the cyclopropyl ring. nih.govresearchgate.net

Key findings from such analyses include:

Ring Geometry: XRD studies confirm the characteristic triangular geometry of the cyclopropane ring. However, the bond lengths within the ring can exhibit asymmetry, particularly when conjugated with π-acceptor substituents. nih.gov For example, in 4-cyclopropylacetanilide, the distal C-C bond (the one furthest from the phenyl substituent) is shorter than the two adjacent bonds. researchgate.net

Conformation: The technique reveals the preferred orientation of the cyclopropyl ring relative to adjacent substituents. It has been shown that π-acceptor groups, like a phenyl ring, often adopt a "bisecting" conformation where the plane of the substituent is parallel to the opposing C-C bond of the cyclopropane ring, allowing for maximum orbital overlap. researchgate.netnih.gov

The crystallographic data obtained from XRD experiments are summarized in detailed tables that include parameters such as crystal system, space group, and unit cell dimensions. nih.govresearchgate.netmdpi.com

Table 2: Representative Crystallographic Data for Cyclopropyl Derivatives

| Parameter | 6-cyclopropyl-1,3-diphenylfulvene nih.gov | 4-cyclopropylacetanilide (at 21°C) researchgate.net |

| Molecular Formula | C₂₁H₁₈ | C₁₁H₁₃NO |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| a (Å) | 12.9844 (2) | 9.725 (2) |

| b (Å) | 11.9583 (1) | 10.934 (3) |

| c (Å) | 11.1914 (2) | 9.636 (2) |

| **β (°) ** | 90 | 106.13 (1) |

| Volume (ų) | 1738.53 (4) | 984.21 |

Applications As a Key Intermediate and Building Block in Complex Organic Synthesis

Precursor to Strained Ring Systems and Cycloalkanes

The high ring strain of the cyclopropyl (B3062369) group in 1-cyclopropylethanol (B1359789) acetate (B1210297) makes it an excellent precursor for the synthesis of other strained ring systems and functionalized cycloalkanes. The relief of this strain provides a thermodynamic driving force for a variety of ring-opening and ring-expansion reactions.

Under thermal or photochemical conditions, or in the presence of transition metal catalysts, the cyclopropane (B1198618) ring can undergo cleavage. For instance, the Buchner ring expansion is a classic reaction where a carbene adds to an aromatic ring, followed by an electrocyclic ring-opening of the resulting cyclopropane to form a seven-membered ring. While not a direct reaction of 1-cyclopropylethanol acetate itself, the principle of utilizing the cyclopropyl group's strain energy is fundamental.

Furthermore, derivatives of 1-cyclopropylethanol can participate in vinylcyclopropane (B126155) rearrangements. In a process catalyzed by an iridium complex, cyclopropyl alcohols can react with ketones to form substituted cyclopentanes. This transformation proceeds through a vinyl cyclopropane intermediate which then undergoes a ring expansion, highlighting the utility of the cyclopropyl moiety in constructing five-membered rings.

Table of Ring Expansion Reactions

| Starting Material Type | Reagent/Condition | Product Ring System |

| Aromatic Compound | Ethyl Diazoacetate (Carbene Source) | Cycloheptatriene |

| Vinylcyclopropane | Lewis Acid/Heat | Cyclopentene (B43876) |

| Cyclopropyl Ketone | Acid (TfOH or BF₃·Et₂O) | Cyclopentanone |

Role in Cascade Reactions and Multicomponent Synthesis

Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, are a powerful tool for rapidly building molecular complexity. The unique reactivity of the cyclopropyl group in intermediates derived from this compound can be harnessed to initiate or participate in such cascades.

For example, cyclopropyl esters can undergo chemoselective cascade cyclizations with unsaturated imines in the presence of a simple base like sodium hydroxide. In these reactions, the δ-carbon of the cyclopropyl ester is activated to initiate the cascade, leading to the formation of bioactive cyclopenta[c]pyridine derivatives in excellent yields.

The principle of using a strained ring to trigger a cascade is also seen in the synthesis of medium-sized rings and macrocycles through nucleophile-induced cyclization/ring expansion (NICE) reactions. While not directly employing this compound, this strategy underscores the potential for its derivatives to act as key components in complex, one-pot transformations.

Cyclopropyl Group as a "Synthetic Wedge Tool" for Carbon Framework Design

The conformational rigidity of the cyclopropyl ring can restrict the rotational freedom of adjacent substituents, thereby influencing the approach of reagents and favoring the formation of specific stereoisomers. This effect is particularly valuable in the design of peptidomimetics and other bioactive molecules where a precise three-dimensional arrangement of functional groups is crucial for activity. The cyclopropyl group can induce a greater percentage of a specific conformation, which can be more effective for receptor-site interactions.

This conformational constraint, sometimes referred to as "cyclopropylic strain," arises from the steric repulsion between adjacent substituents on the cyclopropane ring, which are fixed in an eclipsed orientation. This inherent strain can be used to favor specific conformers in a predictable manner, making the cyclopropyl group a powerful tool for stereocontrol in complex synthesis.

Derivatization for Selective Hydroxyl Protection in Carbohydrate Synthesis

In the intricate field of carbohydrate synthesis, the selective protection and deprotection of multiple hydroxyl groups is a paramount challenge. The strategic use of protecting groups is essential to orchestrate the desired glycosylation reactions and to achieve the target oligosaccharide.

Derivatives of 1-cyclopropylethanol have emerged as useful tools in this context. Specifically, the 1-cyclopropylethyl (CPE) ether has been developed as an acid-labile protecting group for hydroxyl functions. This protecting group can be introduced by reacting a carbohydrate's hydroxyl group with a suitable 1-cyclopropylethanol derivative. The CPE group is stable to a range of reaction conditions but can be selectively cleaved under mild acidic conditions, allowing for the subsequent functionalization of the deprotected hydroxyl group.

This strategy has been successfully applied in the synthesis of disaccharides, demonstrating the utility of the 1-cyclopropylethanol scaffold in creating novel protecting groups for complex carbohydrate chemistry.

Stereocontrolled Construction of Polycyclic Compounds

The construction of polycyclic compounds with precise stereochemical control is a significant challenge in organic synthesis. The inherent strain and defined stereochemistry of the cyclopropyl ring make it a valuable starting point for the synthesis of such complex architectures.

Vinylcyclopropanes, which can be derived from 1-cyclopropylethanol, are versatile intermediates in the synthesis of polycyclic systems. For example, the treatment of vinylcyclopropanes with iodine can lead to the formation of cyclopropyl-fused tetrahydrofurans. These structurally unique building blocks can then undergo further intramolecular reactions, such as Friedel–Crafts alkylations, to construct complex tetracyclic lactams with good diastereoselectivity.

Furthermore, the stereoselective synthesis of cyclopropyl carbocyclic nucleosides, which contain quaternary stereogenic centers, has been achieved starting from chiral precursors. These methods rely on the controlled manipulation of functional groups on the cyclopropane ring to build up the desired polycyclic framework. The palladium-catalyzed intramolecular addition of aryl iodides to carbonyl groups is another powerful method for the stereoselective synthesis of tricyclic compounds, where the stereochemistry of the starting material is effectively transferred to the product.

Future Prospects and Emerging Research Avenues in 1 Cyclopropylethanol Acetate Chemistry

Development of Novel Catalytic Systems for Transformations of Cyclopropyl (B3062369) Moieties

The strained three-membered ring of cyclopropanes is a reservoir of chemical potential, and unlocking this potential through selective transformations is a key area of research. Future developments will likely focus on novel catalytic systems that can precisely control the ring-opening and functionalization of cyclopropyl moieties, such as the one present in 1-cyclopropylethanol (B1359789) acetate (B1210297).

Significant progress has been made in the catalytic ring-opening of donor-acceptor (D-A) cyclopropanes, which feature vicinal electron-donating and electron-accepting groups that polarize and weaken the C-C bonds. rsc.orgscispace.commdpi.com These reactions, often catalyzed by Lewis acids, provide a powerful method for constructing 1,3-bifunctional compounds. rsc.orgscispace.com The development of enantioselective methods for these ring-opening reactions is a particularly active field, enabling the synthesis of complex, enantioenriched molecules. scispace.comresearchgate.net Emerging research is focused on expanding the scope of these reactions to less-activated cyclopropanes through innovative catalyst design.

Recent advancements include:

Metal-Free Catalysis: There is a growing interest in metal-free conditions for cyclopropane (B1198618) ring cleavage, utilizing Brønsted and Lewis acids, organic bases, and photoinduced methods to promote transformations. researcher.liferesearchgate.net This aligns with the principles of sustainable chemistry by avoiding potentially toxic and expensive heavy metals.

Photocatalysis: The use of light to drive chemical reactions offers new pathways for cyclopropane transformations. For instance, enantioselective [3+2] photocycloadditions of aryl cyclopropyl ketones have been developed, demonstrating the potential to create complex cyclopentane (B165970) structures. nih.gov

Hydrogen-Borrowing Catalysis: This sustainable method has been applied to the α-cyclopropanation of ketones, offering a novel route to cyclopropyl-containing structures. acs.org

These catalytic strategies could be applied to 1-cyclopropylethanol acetate to generate a variety of functionalized acyclic compounds, providing access to new chemical space for applications in materials science and medicinal chemistry.

| Catalytic Strategy | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Enantioselective Ring-Opening | Utilizes chiral catalysts to open the cyclopropane ring, yielding stereochemically defined products. | Synthesis of chiral, acyclic building blocks from racemic or prochiral precursors. | scispace.comresearchgate.net |

| Metal-Free Ring Cleavage | Employs organocatalysts (e.g., Brønsted/Lewis acids) or photochemistry to cleave C-C bonds, avoiding transition metals. | Greener synthetic routes to functionalized products, minimizing metal contamination. | researcher.liferesearchgate.net |

| Photoredox Catalysis | Uses light and a photocatalyst to generate radical intermediates that initiate ring-opening/cyclization cascades. | Access to novel molecular scaffolds through radical-mediated pathways. | nih.govnih.gov |

| Hydrogen-Borrowing Catalysis | A sustainable method for forming C-C bonds, recently applied to the synthesis of α-cyclopropyl ketones. | Development of novel synthetic routes to cyclopropyl-containing precursors. | acs.org |

Integration with Flow Chemistry and Sustainable Synthesis Principles

The shift towards more sustainable and efficient chemical manufacturing has spurred the adoption of flow chemistry. This technology, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. amt.uk

The synthesis and transformation of cyclopropane derivatives are well-suited for flow chemistry applications. For example, continuous-flow processes have been developed for the synthesis of cyclopropyl carbonyl compounds and for the generation of unstable diazo compounds used in cyclopropanation reactions. mdpi.comrsc.org These methods can improve yields, reduce reaction times, and allow for the safe handling of hazardous intermediates. rsc.orgnih.gov A two-step continuous flow synthesis of 1,1-cyclopropane aminoketones has been achieved with high productivity and short residence times. rsc.org

Integrating the synthesis of this compound into a continuous-flow system could lead to a more efficient, safer, and scalable production process. Furthermore, combining flow technology with sustainable synthesis principles, such as using greener solvents, reusable catalysts, and biocatalytic steps, represents a significant future research direction. mdpi.com This approach not only enhances process efficiency but also minimizes the environmental impact of chemical production.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deep understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing a continuous stream of data without the need for sampling. mt.comspectroscopyonline.com

For reactions involving cyclopropyl moieties, benchtop Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for real-time monitoring. acs.orgresearchgate.netresearchgate.net It has been successfully used to study hypervalent iodine(III)-mediated cyclopropanation reactions, allowing for the identification of intermediates and the determination of reaction profiles. acs.org The use of two-dimensional NMR techniques like COSY can further aid in resolving complex spectral features during the reaction. acs.org In addition to NMR, in situ Fourier-transform infrared (FTIR) and Raman spectroscopy are valuable for tracking the concentration of reactants, intermediates, and products throughout a chemical process. spectroscopyonline.com

Applying these advanced monitoring techniques to the synthesis or transformations of this compound would provide invaluable insights. This data can be used to optimize reaction conditions (e.g., temperature, flow rate, catalyst loading) to maximize yield and minimize byproduct formation, leading to more robust and efficient chemical processes.

| Technique | Type of Information Provided | Advantages for Cyclopropane Chemistry | Reference |

|---|---|---|---|

| Benchtop NMR | Structural information, reaction kinetics, intermediate identification. | Provides detailed structural insights into the fate of the cyclopropyl ring during a reaction. | acs.orgresearchgate.netresearchgate.net |

| FTIR Spectroscopy | Functional group analysis, concentration profiles of reactants and products. | Excellent for tracking changes in key functional groups (e.g., carbonyl, ester) in real-time. | spectroscopyonline.com |

| Raman Spectroscopy | Molecular vibrations, useful for symmetric bonds and aqueous systems. | Complementary to FTIR, can monitor reactions in various media with minimal sample preparation. | spectroscopyonline.com |

Exploration of Bio-inspired Synthetic Routes

Nature has evolved highly efficient and selective enzymes for constructing complex molecules. Harnessing the power of biocatalysis for the synthesis of cyclopropane-containing compounds is a rapidly growing field of research. Bio-inspired routes offer the potential for unparalleled stereoselectivity under mild, environmentally friendly conditions, often outperforming traditional chemical catalysts. nih.govacs.org

Engineered hemoproteins, such as variants of myoglobin (B1173299) and cytochrome P450, have been successfully employed as biocatalysts for the stereoselective cyclopropanation of olefins. acs.orgwpmucdn.comresearchgate.net These chemoenzymatic strategies can produce optically active cyclopropanes with high diastereomeric and enantiomeric excess (up to 99% ee). wpmucdn.com This approach not only provides access to valuable chiral building blocks but also aligns with the principles of green chemistry by avoiding the need for expensive and often toxic transition-metal catalysts. acs.org The enzymatic synthesis of a core cyclopropane motif that can be subsequently derivatized is an emerging strategy for creating diverse libraries of chiral molecules for drug discovery. nih.govacs.org

Future research will likely focus on developing a biocatalytic route for the asymmetric synthesis of 1-cyclopropylethanol, the precursor to this compound. By engineering enzymes with tailored active sites, it may be possible to produce specific stereoisomers of this compound with high purity, which would be highly valuable for applications where chirality is critical.

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

In the context of this compound chemistry, AI can be applied in several ways:

Reaction Prediction: ML models can be trained to predict the reactivity of the cyclopropyl ring under various conditions, helping chemists to anticipate potential side reactions or to design novel transformations. rsc.orgyoutube.com

Condition Optimization: AI algorithms, such as Bayesian optimization, can efficiently explore the multi-dimensional parameter space of a reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and selectivity with a minimal number of experiments. hilarispublisher.compreprints.orgu-strasbg.fr

Retrosynthesis and Pathway Design: AI-powered tools can propose novel synthetic routes to this compound or its derivatives by working backward from the target molecule to identify readily available starting materials. researchgate.net

Q & A

Q. What are the established synthetic routes for 1-Cyclopropylethanol acetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves esterification of 1-Cyclopropylethanol with acetic acid or anhydride. Acid-catalyzed methods (e.g., H₂SO₄ or p-toluenesulfonic acid) are common, but enzymatic catalysis (lipases) may reduce side reactions. For example, in related cyclopropane derivatives, yields range from 60–85% depending on solvent polarity and temperature control (40–80°C) . Cyclopropane ring stability requires inert atmospheres (N₂/Ar) to prevent ring-opening side reactions. Purification via fractional distillation or chromatography is critical for isolating the acetate ester from unreacted alcohol or acidic byproducts.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : The cyclopropane protons (CH₂ groups) appear as a multiplet between δ 0.2–0.5 ppm, while the acetate methyl group resonates at δ 2.0–2.1 ppm. The ethanol-derived CH group adjacent to the cyclopropane shows a doublet of quartets (J = 6.2–8.3 Hz) near δ 3.0–3.5 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) of the acetate appears at δ 170–175 ppm. Cyclopropane carbons are typically δ 5–15 ppm.

- Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to C₇H₁₂O₂ (theoretical MW: 128.17 g/mol) and fragmentation patterns indicative of cyclopropane ring cleavage .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the cyclopropane ring during esterification or derivatization reactions?

- Methodological Answer : The cyclopropane ring’s strain energy (≈27 kcal/mol) makes it susceptible to ring-opening under acidic or high-temperature conditions. Computational studies (DFT or MD simulations) can predict bond angles and electron density distribution to identify reactive sites. For example, in this compound, the ester group’s electron-withdrawing effect may stabilize the ring by reducing electron density at the cyclopropane carbons. Experimental validation involves monitoring ring integrity via ¹H NMR under varying pH and temperature conditions .

Q. How do stereochemical outcomes in this compound derivatives vary with chiral catalysts?

- Methodological Answer : Chiral phosphine ligands (e.g., BINAP) or organocatalysts (e.g., proline derivatives) can induce enantioselectivity during esterification or subsequent functionalization. For example, asymmetric hydrogenation of precursor alkenes (e.g., cyclopropane-containing substrates) using Ru-catalysts achieves >90% enantiomeric excess (ee) in related compounds. Stereochemical analysis requires chiral HPLC or polarimetry, coupled with X-ray crystallography for absolute configuration determination .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

- Methodological Answer : Discrepancies arise from differences in:

- Catalyst choice : Acidic resins (e.g., Amberlyst-15) vs. enzymatic systems alter reaction kinetics and byproduct formation.

- Cyclopropanol purity : Impurities in the starting alcohol (e.g., ring-opened diols) reduce effective esterification.

- Workup protocols : Incomplete neutralization of acid catalysts can degrade the product during distillation.

Rigorous reporting of reaction conditions (e.g., molar ratios, solvent drying) and independent replication are essential to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.